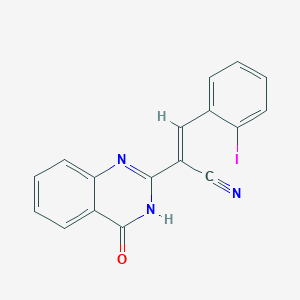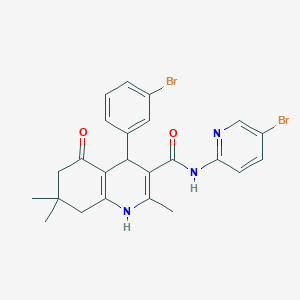
(2E)-5-butyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(BENZENESULFONYL)-5-BUTYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound that belongs to the thiazolidinone class
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(BENZENESULFONYL)-5-BUTYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves the reaction of a thiazolidinone precursor with benzenesulfonyl chloride and a butylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include the use of automated reactors and continuous flow systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-(BENZENESULFONYL)-5-BUTYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-3-(BENZENESULFONYL)-5-BUTYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, thiazolidinone derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of (2E)-3-(BENZENESULFONYL)-5-BUTYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE would depend on its specific biological activity. Generally, thiazolidinones can interact with various molecular targets, including enzymes and receptors, to exert their effects. The sulfonyl and imine groups may play crucial roles in binding to these targets.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-3-(BENZENESULFONYL)-5-METHYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE
- (2E)-3-(BENZENESULFONYL)-5-ETHYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE
Uniqueness
(2E)-3-(BENZENESULFONYL)-5-BUTYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is unique due to its specific butyl substitution, which may confer distinct chemical and biological properties compared to its methyl and ethyl analogs.
Propiedades
Fórmula molecular |
C19H20N2O3S2 |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
3-(benzenesulfonyl)-5-butyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H20N2O3S2/c1-2-3-14-17-18(22)21(26(23,24)16-12-8-5-9-13-16)19(25-17)20-15-10-6-4-7-11-15/h4-13,17H,2-3,14H2,1H3 |
Clave InChI |
IWYLPXNBDRALDH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1C(=O)N(C(=NC2=CC=CC=C2)S1)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11651243.png)
![2-[benzyl(methyl)amino]-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11651249.png)
![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651254.png)

![(5E)-3-Ethyl-5-({2-[2-(4-methylphenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11651267.png)


![N-[4-({(E)-amino[(6-ethoxy-4-methylquinazolin-2-yl)amino]methylidene}sulfamoyl)phenyl]acetamide](/img/structure/B11651293.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(4-bromophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B11651303.png)
![2-(4-bromophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11651311.png)
![N,N,N,2,2-pentamethyl-3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}propan-1-aminium](/img/structure/B11651314.png)
![(4E)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(4-hydroxy-3-methoxybenzylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11651319.png)
![3-benzyl-7-tert-butyl-2-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11651326.png)
